molecular formula C16H18O2 B8508281 1-Ethyl-4-(2-phenoxyethoxy)benzene

1-Ethyl-4-(2-phenoxyethoxy)benzene

Cat. No.: B8508281
M. Wt: 242.31 g/mol
InChI Key: MSRYLVQFYIMSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(2-phenoxyethoxy)benzene is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-ethyl-4-(2-phenoxyethoxy)benzene

InChI

InChI=1S/C16H18O2/c1-2-14-8-10-16(11-9-14)18-13-12-17-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3

InChI Key

MSRYLVQFYIMSHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Subsequently, 50 ml of acetonitrile, 0.092 mol of β-phenoxyethyl-p-tosylate, and 0.1 mol of p-ethylphenol were placed in a flask equipped with a stirrer. A 48 wt% aqueous solution of caustic soda (0.12 mol equivalent) was added dropwise at an inner temperature of not more than 75° C. while stirring. The mixture was stirred while refluxing for 2 hours. The reaction mixture was allowed to cool. On pouring the reaction mixture at about 40° C. into a methanol-water mixture, crystals precipitated. These crystals were separated by filtration, and then dried to yield 1-phenoxy-2-p-ethylphenoxyethane (m.p., 107°-108° C.). The yield was 98%.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
β-phenoxyethyl-p-tosylate
Quantity
0.092 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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